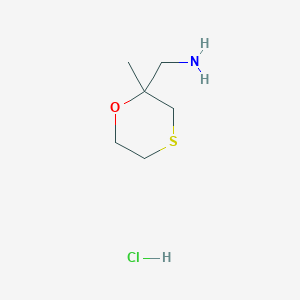
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride involves several steps. One common method includes the reaction of 2-methyl-1,4-oxathiane with methanamine in the presence of hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methanamine group is replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Applications De Recherche Scientifique
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1,4-Oxathiane-2-methanol: Similar in structure but differs in functional groups and applications.
MethylTetrazine-amine HCl salt: Another related compound with distinct chemical properties and uses.
Propriétés
Formule moléculaire |
C6H14ClNOS |
|---|---|
Poids moléculaire |
183.70 g/mol |
Nom IUPAC |
(2-methyl-1,4-oxathian-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6(4-7)5-9-3-2-8-6;/h2-5,7H2,1H3;1H |
Clé InChI |
NJSLXRDULBTHNO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCCO1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


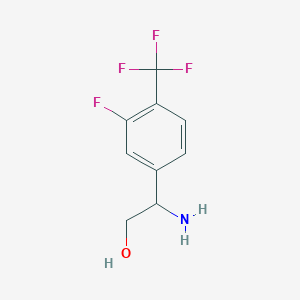
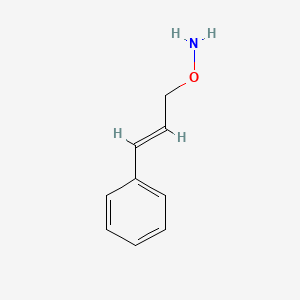

![2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetic Acid](/img/structure/B13548415.png)
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
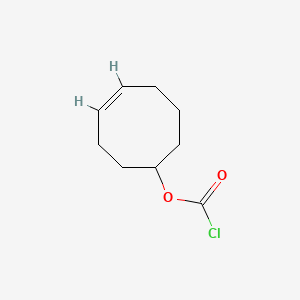
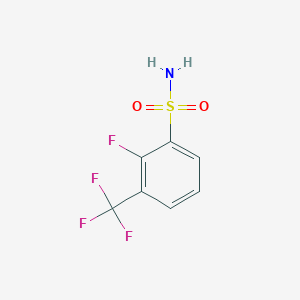

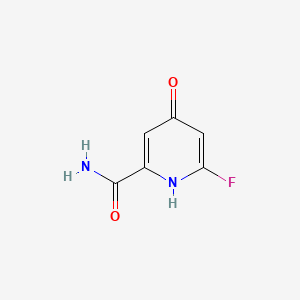
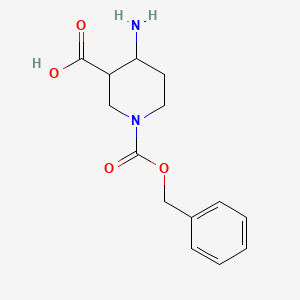
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)

